molecular formula C12H14N2O5 B15094106 methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate

methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate

Cat. No.: B15094106
M. Wt: 266.25 g/mol
InChI Key: HTYWVEUBCLGQES-VIFPVBQESA-N
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Description

Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate is a chemical compound with the molecular formula C12H14N2O5. It is also known by its systematic name, benzoic acid, 4-nitro-3-[[(2S)-2-oxetanylmethyl]amino]-, methyl ester . This compound is characterized by the presence of a nitro group, an oxetane ring, and a benzoate ester, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate involves several stepsThe reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and oxetane derivatives for the subsequent steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its versatility and wide range of applications.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)8-2-3-11(14(16)17)10(6-8)13-7-9-4-5-19-9/h2-3,6,9,13H,4-5,7H2,1H3/t9-/m0/s1

InChI Key

HTYWVEUBCLGQES-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC[C@@H]2CCO2

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC2CCO2

Origin of Product

United States

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